(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)phenyl]acrylic acid
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Overview
Description
(2E)-3-[4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a phenyl group attached to a propenoic acid moiety, with an ethoxy group and an oxoethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the esterification of 4-hydroxybenzoic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then subjected to a Claisen condensation reaction with ethyl acetoacetate to yield the desired compound. The reaction conditions typically involve the use of a base such as sodium ethoxide in anhydrous ethanol, followed by acidification to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of (2E)-3-[4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid may involve large-scale esterification and condensation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and oxoethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-3-[4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects. Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid
- (2E)-3-[4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enamide
- (2E)-3-[4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enol
Uniqueness
(2E)-3-[4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid is unique due to its specific structural features, such as the presence of both ethoxy and oxoethoxy groups on the phenyl ring. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds. The combination of these groups enhances its solubility, stability, and potential for diverse applications in various fields.
Properties
Molecular Formula |
C13H14O5 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-[4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H14O5/c1-2-17-13(16)9-18-11-6-3-10(4-7-11)5-8-12(14)15/h3-8H,2,9H2,1H3,(H,14,15) |
InChI Key |
IMJOIHFHGYGHMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
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